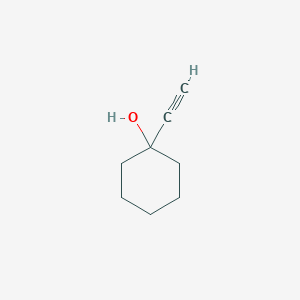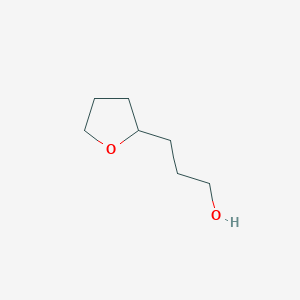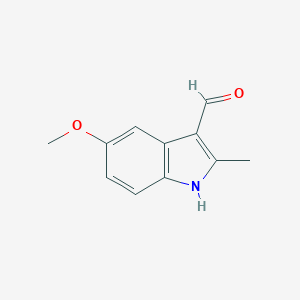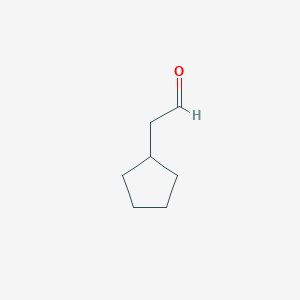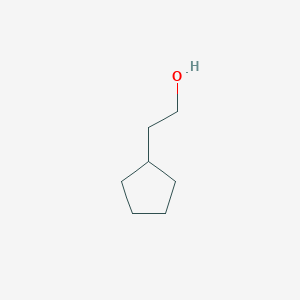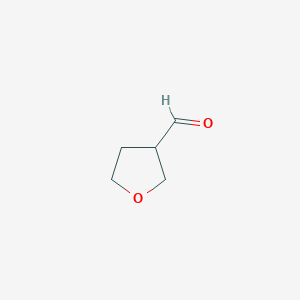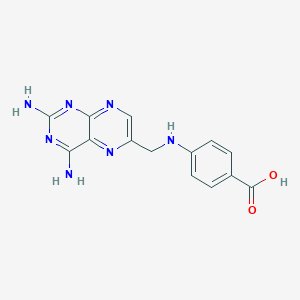
4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid
Overview
Description
4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid is a chemical compound that belongs to the class of pteridines. It is known for its role as an impurity in methotrexate preparations and is often used as a reference compound in methotrexate purity analysis . This compound has significant applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The compound, also known as 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid, is a structural analog of methotrexate . Methotrexate is known to target dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . Therefore, it’s plausible that this compound may also target DHFR or similar enzymes involved in nucleotide synthesis.
Mode of Action
As a structural analog of methotrexate, this compound may inhibit the activity of DHFR or similar enzymes, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides . This inhibition could disrupt DNA replication and cell division, particularly in rapidly dividing cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the folate pathway, specifically the conversion of dihydrofolate to tetrahydrofolate. This conversion is crucial for the synthesis of purines and pyrimidines, which are necessary for DNA replication . By inhibiting this process, the compound could disrupt cell division and growth.
Pharmacokinetics
Methotrexate is known to be well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted primarily through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of DNA replication and cell division due to the inhibition of nucleotide synthesis . This could lead to cell death, particularly in rapidly dividing cells, such as cancer cells.
Preparation Methods
The synthesis of 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid involves multiple steps. One common method starts with 2,4-diamino-6-(hydroxymethyl)pteridine hydrochloride as the raw material. The synthesis proceeds through a two-step reaction to produce the final compound . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product.
In industrial production, the compound is synthesized using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a reference compound in the analysis of methotrexate purity.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as an impurity in methotrexate preparations.
Industry: The compound is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Comparison with Similar Compounds
4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid is similar to other pteridine derivatives, such as:
Methotrexate: A well-known antitumor agent and immunosuppressant.
Aminopterin: Another pteridine derivative with similar biological activities.
4-Amino-4-deoxypteroic acid: A related compound used in similar applications.
The uniqueness of this compound lies in its specific structure and its role as an impurity in methotrexate preparations, making it valuable for purity analysis and research applications.
Properties
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYSFOFKQDNPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189675 | |
| Record name | 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36093-85-3 | |
| Record name | 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036093853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
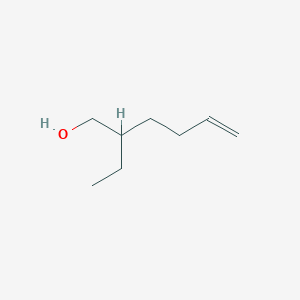

![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)

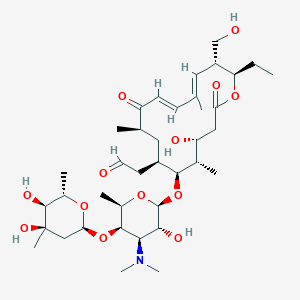
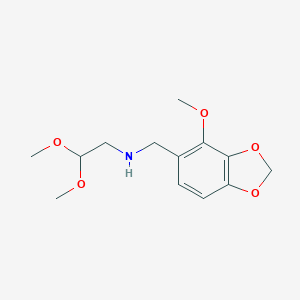
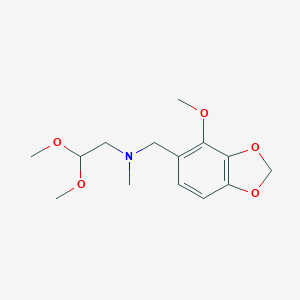
![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)
